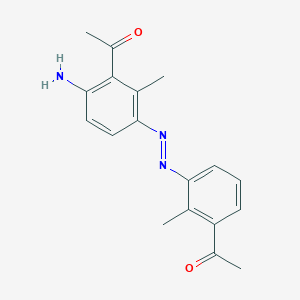
3,3'-Diacetylamino-2,2'-dimethylazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'3,3'-Diacetylamino-2,2'-dimethylazobenzene' (DAAD) is a synthetic compound that belongs to the class of azo dyes. It is widely used in scientific research due to its unique properties, such as its ability to undergo reversible photoisomerization and its potential as a photosensitizer.
Mecanismo De Acción
The mechanism of action of 3,3'-Diacetylamino-2,2'-dimethylazobenzene is complex and involves multiple pathways. In photodynamic therapy, 3,3'-Diacetylamino-2,2'-dimethylazobenzene is activated by light, leading to the production of reactive oxygen species that can kill cancer cells. In photochromic applications, 3,3'-Diacetylamino-2,2'-dimethylazobenzene undergoes reversible photoisomerization in response to light, leading to changes in its properties such as color and absorption spectra.
Efectos Bioquímicos Y Fisiológicos
3,3'-Diacetylamino-2,2'-dimethylazobenzene has been shown to have minimal toxicity and is generally well-tolerated in laboratory experiments. However, it can cause skin irritation and allergic reactions in some individuals. 3,3'-Diacetylamino-2,2'-dimethylazobenzene has also been shown to have potential as a photosensitizer in the treatment of cancer, as it can selectively target cancer cells while sparing healthy tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,3'-Diacetylamino-2,2'-dimethylazobenzene is its unique properties, such as its ability to undergo reversible photoisomerization and its potential as a photosensitizer. However, there are also limitations to its use in laboratory experiments, such as its sensitivity to light and the need for specialized equipment to activate it.
Direcciones Futuras
There are many potential future directions for research on 3,3'-Diacetylamino-2,2'-dimethylazobenzene. One area of interest is the development of new photochromic compounds based on 3,3'-Diacetylamino-2,2'-dimethylazobenzene that have improved properties such as faster response times and higher contrast ratios. Another area of interest is the use of 3,3'-Diacetylamino-2,2'-dimethylazobenzene as a photosensitizer in combination with other therapies such as chemotherapy and immunotherapy to improve cancer treatment outcomes. Overall, 3,3'-Diacetylamino-2,2'-dimethylazobenzene is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
3,3'-Diacetylamino-2,2'-dimethylazobenzene can be synthesized through a multistep process. The first step involves the preparation of 2,2'-dimethyl-4,4'-diaminodiphenylmethane, which is then acetylated to form 3,3'-diacetylamino-2,2'-dimethylazobenzene. The purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
3,3'-Diacetylamino-2,2'-dimethylazobenzene is widely used in scientific research due to its unique properties. It is commonly used as a photosensitizer in photodynamic therapy, which is a treatment for cancer that involves the use of light to activate a photosensitizing agent in the presence of oxygen, leading to the production of reactive oxygen species that can kill cancer cells. 3,3'-Diacetylamino-2,2'-dimethylazobenzene can also be used as a photochromic compound, which means that it can undergo reversible photoisomerization in response to light, making it useful in the development of optical switches and sensors.
Propiedades
Número CAS |
143922-99-0 |
|---|---|
Nombre del producto |
3,3'-Diacetylamino-2,2'-dimethylazobenzene |
Fórmula molecular |
C18H20N4O2 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
1-[3-[(3-acetyl-4-amino-2-methylphenyl)diazenyl]-2-methylphenyl]ethanone |
InChI |
InChI=1S/C18H19N3O2/c1-10-14(12(3)22)6-5-7-16(10)20-21-17-9-8-15(19)18(11(17)2)13(4)23/h5-9H,19H2,1-4H3 |
Clave InChI |
LZKDSQWEMJZWMS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1N=NC2=C(C(=C(C=C2)N)C(=O)C)C)C(=O)C |
SMILES canónico |
CC1=C(C=CC=C1N=NC2=C(C(=C(C=C2)N)C(=O)C)C)C(=O)C |
Sinónimos |
Ccris 5400 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5-Dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130168.png)

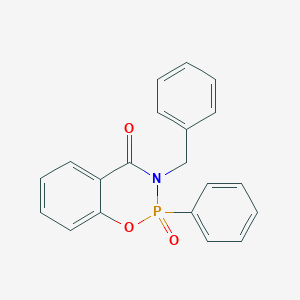
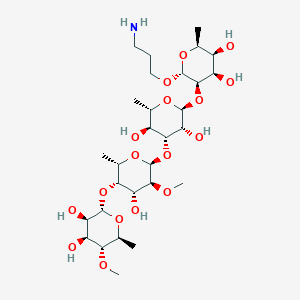
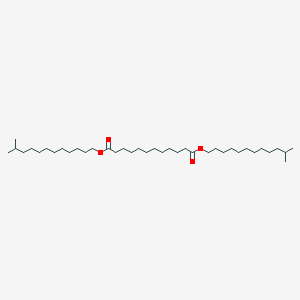


![[12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether](/img/structure/B130182.png)
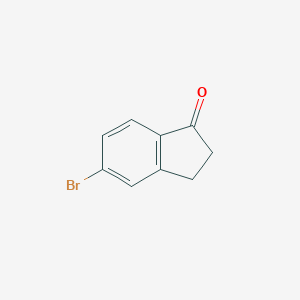

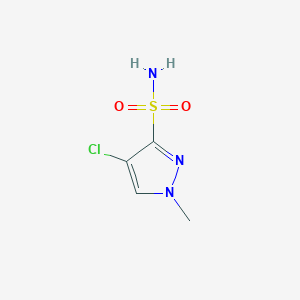
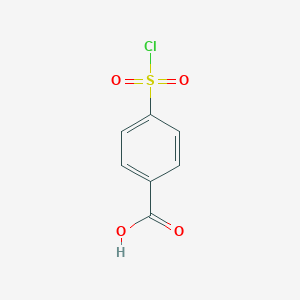
![N-[(Dimethylamino)methylene]-2-cyclopenten-1-amine](/img/structure/B130197.png)
